

Technical Guide: Ritonavir-d6

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Compound of Interest		
Compound Name:	Ritonavir-d6	
Cat. No.:	B1140323	Get Quote

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Introduction

Ritonavir-d6 is the deuterated analog of Ritonavir, an antiretroviral drug of the protease inhibitor class. Due to its nearly identical physicochemical properties to the parent drug and its distinct mass, **Ritonavir-d6** serves as an ideal internal standard for the quantitative analysis of Ritonavir in complex biological matrices by mass spectrometry. This technical guide provides an in-depth overview of **Ritonavir-d6**, including its chemical properties, detailed experimental protocols for its use in bioanalysis and metabolic studies, and a visualization of the metabolic pathways of Ritonavir.

Data Presentation Chemical and Physical Properties of Ritonavir-d6



Property	Value	Reference
CAS Number	1217720-20-1	[1][2][3][4][5]
Molecular Formula	C37H42D6N6O5S2	
Molecular Weight	726.98 g/mol	-
Exact Mass	726.3504 g/mol	-
Appearance	Off-White to White Solid	-
Isotopic Purity	≥99 atom % D	-
Chemical Purity	>95% (HPLC) or ≥97% (CP)	-
Storage Temperature	-20°C	-
Solubility	Slightly soluble in Chloroform, DMSO, and Methanol	

Pharmacokinetic Parameters of Ritonavir

The following table summarizes key pharmacokinetic parameters of Ritonavir, typically determined using a deuterated internal standard like **Ritonavir-d6** for accurate quantification.



Parameter	Value
Bioavailability	Not fully determined
Protein Binding	~98-99%
Apparent Volume of Distribution (Vd)	0.41 ± 0.25 L/kg
Half-life (t½)	3-5 hours
Apparent Oral Clearance (CL/F)	7 to 9 L/h
Time to Peak Plasma Concentration (Tmax)	~2-4 hours
Metabolism	Primarily by CYP3A4 and to a lesser extent by CYP2D6
Excretion	~86% in feces, ~11% in urine

Experimental Protocols Quantification of Ritonavir in Human Plasma using LC-MS/MS

This protocol describes a validated method for the quantification of Ritonavir in human plasma using **Ritonavir-d6** as an internal standard.

- 1. Sample Preparation (Protein Precipitation)
- To 50 μ L of plasma sample, add 20 μ L of the internal standard solution (**Ritonavir-d6** in methanol:water 50:50).
- Add 100 μL of methanol to precipitate the plasma proteins.
- Vortex the mixture for 30 seconds.
- Centrifuge at 13,000 x g for 5 minutes.



- Transfer 50 μL of the clear supernatant to a clean tube.
- Add 100 μL of an aqueous buffer solution (e.g., 1 g ammonium formate and 1 mL formic acid in 1 L water, pH 3.5).
- Transfer the final mixture to an autosampler vial for LC-MS/MS analysis.
- 2. Liquid Chromatography Conditions
- LC System: A validated HPLC or UPLC system.
- Column: A C18 reversed-phase column (e.g., Agilent Poroshell 120 SB-C18, 2.1 × 75 mm, 2.7 μm).
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: Acetonitrile.
- Flow Rate: 0.3 mL/min.
- Column Temperature: 35°C.
- Gradient Elution:
 - Start with a suitable percentage of mobile phase B.
 - Linearly increase the percentage of mobile phase B to elute the analytes.
 - Return to the initial conditions to re-equilibrate the column. (Note: A specific gradient was
 described as starting with 10% acetonitrile, increasing to 70% over several minutes, but an
 isocratic method of 52% acetonitrile has also been used effectively).
- 3. Mass Spectrometry Conditions
- Mass Spectrometer: A triple quadrupole mass spectrometer.
- Ionization Source: Electrospray Ionization (ESI), positive mode.
- Detection Mode: Multiple Reaction Monitoring (MRM).



- MRM Transitions:
 - Ritonavir: m/z 721.3 → 296.1.
 - **Ritonavir-d6** (Internal Standard): The precursor ion will be m/z 727.3, and the product ion will be similar to that of Ritonavir.
- Ion Spray Voltage: 4500 V.

In Vitro Metabolism of Ritonavir using Human Liver Microsomes

This protocol outlines a method to study the metabolism of Ritonavir in vitro.

- 1. Incubation Mixture Preparation
- In a microcentrifuge tube, prepare the incubation mixture in a final volume of 200 μ L containing:
 - Human Liver Microsomes (HLM): 0.1 mg.
 - Ritonavir: 10 μM.
 - Phosphate-buffered saline (PBS), pH 7.4.
- 2. Incubation Procedure
- Pre-incubate the mixture at 37°C for 5 minutes with gentle shaking.
- Initiate the metabolic reaction by adding 1.0 mM NADPH.
- Continue the incubation at 37°C for 30 minutes with gentle shaking.
- 3. Reaction Termination and Sample Processing
- Terminate the reaction by adding 200 μL of acetonitrile.
- Vortex the mixture for 30 seconds to precipitate the proteins.



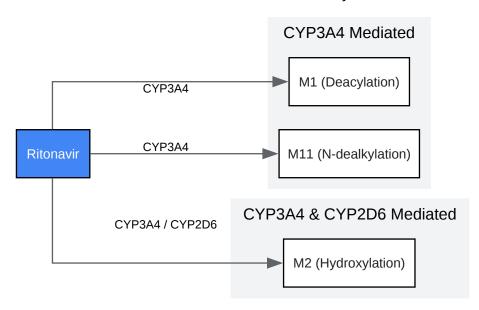
- Centrifuge at 18,000 x g for 10 minutes.
- Collect the supernatant for LC-MS/MS analysis to identify and quantify the metabolites.

Mandatory Visualization Ritonavir Metabolism and Bioactivation Pathway

The following diagram illustrates the primary metabolic pathways of Ritonavir, which are predominantly mediated by cytochrome P450 enzymes CYP3A4 and, to a lesser extent, CYP2D6. The major biotransformations include hydroxylation and N-dealkylation.



Ritonavir Metabolism Pathway





Ritonavir Quantification Workflow Plasma Sample Add Ritonavir-d6 (Internal Standard) Protein Precipitation (Methanol) Centrifugation **Collect Supernatant** LC-MS/MS Analysis Quantification

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